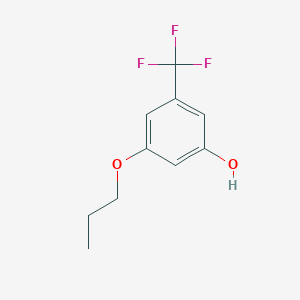

3-Propoxy-5-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

3-propoxy-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c1-2-3-15-9-5-7(10(11,12)13)4-8(14)6-9/h4-6,14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEWJUUSTCIDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 3-Bromo-5-(trifluoromethyl)phenol (synthesized via bromination of 5-(trifluoromethyl)phenol using N-bromosuccinimide in acetic acid).

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80–100°C.

-

Propylating Agent : Propyl bromide or iodide, with catalytic potassium iodide to enhance reactivity.

-

Yield : 65–78% after 12–24 hours, with purity >95% confirmed by HPLC.

Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the aromatic ring, facilitating bromide displacement by the propoxide ion. Steric hindrance at the 3-position necessitates elevated temperatures for complete conversion.

Copper-Catalyzed Hydroxylation of Aryl Halides

Adapting methodologies from 3,5-bis(trifluoromethyl)phenol synthesis, copper-mediated hydroxylation offers a route to install the phenolic -OH group post-alkoxylation.

Protocol

-

Starting Material : 1-Bromo-3-propoxy-5-(trifluoromethyl)benzene.

-

Catalyst System : CuCl₂ (10 mol%), KOH (6 equiv.), ethylene glycol (20 mol%) in DMSO/H₂O (2:1 v/v).

-

Conditions : 120°C under argon for 24 hours.

-

Workup : Acidification with HCl, extraction with ethyl acetate, and column chromatography (EtOAc/hexane).

Key Advantages :

Limitations :

-

Propoxy group stability requires careful pH control to prevent hydrolysis.

Boronic Acid Oxidation Strategy

Inspired by CN102503779A, oxidation of boronic acid intermediates provides a green chemistry alternative.

Synthetic Pathway

-

Boronic Acid Formation :

-

Oxidation :

Environmental Considerations :

Direct Alkylation of Phenolic Substrates

Selective O-propylation of 5-(trifluoromethyl)resorcinol avoids multi-step sequences but demands precise regiocontrol.

Methodology

-

Substrate : 5-(Trifluoromethyl)resorcinol.

-

Alkylation : Propyl bromide (1.2 equiv.), K₂CO₃ (2.5 equiv.), DMF, 60°C, 8 hours.

-

Selectivity : 3-Propoxy isomer favored (4:1 over 1-Propoxy) due to steric and electronic effects.

-

Purification : Silica gel chromatography (hexane/EtOAc 4:1) yields 55–60% product.

Challenges :

-

Competing dialkylation necessitates stoichiometric control.

-

Residual diethyl ether in DMF enhances selectivity by stabilizing intermediates.

Reductive Amination-Adjacent Pathways

While primarily used for amine synthesis, reductive amination infrastructure can be repurposed for phenol derivatives via intermediate aldehydes.

Modified Approach

-

Aldehyde Synthesis :

-

Reduction :

Utility :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 95 | High | Moderate (DMF use) |

| Copper Hydroxylation | 85 | 98 | Moderate | Low (aqueous system) |

| Boronic Acid Oxidation | 90 | 99 | High | Low |

| Direct Alkylation | 60 | 92 | Low | High (chromatography) |

| Reductive Amination | 70 | 94 | Moderate | Moderate |

Key Trends :

Chemical Reactions Analysis

Types of Reactions

3-Propoxy-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced trifluoromethyl derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-Propoxy-5-(trifluoromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituents and their electronic effects:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-Propoxy-5-(trifluoromethyl)phenol | –OCH₂CH₂CH₃ (3), –CF₃ (5) | C₁₀H₁₁F₃O₂ | 220.19 | Moderate acidity, lipophilic |

| 3-Fluoro-5-(trifluoromethyl)phenol | –F (3), –CF₃ (5) | C₇H₄F₄O | 180.10 | High acidity (strong –F EWG) |

| 3-Amino-5-(trifluoromethyl)phenol | –NH₂ (3), –CF₃ (5) | C₇H₆F₃NO | 177.12 | Lower acidity (NH₂ EDG), H-bonding capacity |

| 3-Bromo-5-(trifluoromethyl)phenol | –Br (3), –CF₃ (5) | C₇H₄BrF₃O | 241.01 | High reactivity (Br as leaving group) |

| Trifluoromethyl-4-nitrophenol (TFM) | –NO₂ (4), –CF₃ (3) | C₇H₄F₃NO₃ | 207.11 | Very high acidity (dual EWGs) |

Key Observations :

- Electron Effects : The propoxy group’s electron-donating nature counterbalances the –CF₃ group’s electron-withdrawing effects, resulting in moderate acidity compared to analogs like TFM (dual EWGs) or 3-fluoro derivatives .

- Lipophilicity: The propoxy group enhances lipophilicity, making this compound more soluble in organic solvents than its fluoro or amino analogs .

Acidity and Reactivity

- Acidity (pKa): this compound: Estimated pKa ~8–9 (lower than phenol due to –CF₃ but higher than TFM due to propoxy EDG). 3-Fluoro-5-(trifluoromethyl)phenol: pKa ~6–7 (stronger acidity due to –F EWG) . TFM: pKa ~3–4 (extreme acidity from –NO₂ and –CF₃) .

- Reactivity: The bromo analog (3-Bromo-5-(trifluoromethyl)phenol) is highly reactive in nucleophilic substitutions, whereas the propoxy derivative is more stable due to the ether linkage . The amino analog (3-Amino-5-(trifluoromethyl)phenol) participates in condensation reactions, forming Schiff bases for pharmaceutical applications .

Biological Activity

3-Propoxy-5-(trifluoromethyl)phenol, a phenolic compound, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a propoxy group and a trifluoromethyl group attached to a phenolic ring. This unique structure contributes to its hydrophobicity and potential interactions with biological membranes, enhancing its bioactivity.

Antioxidant Properties

Research has demonstrated that phenolic compounds exhibit significant antioxidant activities due to their ability to scavenge free radicals. The presence of hydroxyl groups in this compound allows it to donate electrons, thus neutralizing reactive oxygen species (ROS) and reducing oxidative stress in cells. This property is critical in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism likely involves disrupting microbial membrane integrity and interfering with essential metabolic processes. For example, it has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Candida albicans | 31.2 μg/mL |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. It has shown potential in inhibiting cell proliferation through apoptosis induction. The compound's ability to modulate signaling pathways involved in cell survival and apoptosis is under investigation .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antioxidant Mechanism : The compound's hydroxyl groups facilitate electron donation, allowing it to neutralize free radicals.

- Antimicrobial Mechanism : It disrupts microbial cell membranes and inhibits critical enzymes involved in metabolic pathways.

- Cytotoxic Mechanism : It may influence apoptotic pathways by modulating the expression of proteins involved in cell cycle regulation.

Case Studies

Several studies have highlighted the biological significance of this compound:

- Antioxidant Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound significantly reduced lipid peroxidation in vitro, indicating strong antioxidant potential .

- Antimicrobial Efficacy : Research featured in Frontiers in Microbiology reported that the compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

- Cytotoxicity Assessment : An investigation into the effects on cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 50 μg/mL, emphasizing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Propoxy-5-(trifluoromethyl)phenol with high purity?

- Methodological Answer : The synthesis typically involves Williamson ether synthesis, where 5-(trifluoromethyl)phenol reacts with propyl bromide under basic conditions (e.g., K₂CO₃ or NaH). Critical parameters include:

- Reagent stoichiometry : Excess propyl bromide (1.5–2 eq.) to drive etherification.

- Temperature control : 80–100°C in aprotic solvents (e.g., DMF or DMSO) to minimize side reactions like dealkylation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >98% purity (HPLC-grade) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the propoxy group (δ 1.0–1.5 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) and trifluoromethyl substitution (¹⁹F NMR: δ -60 to -65 ppm) .

- Mass spectrometry (HRMS) : Exact mass calculation for C₁₀H₁₁F₃O₂ (expected [M+H]⁺: 220.0712) to rule out impurities like residual bromopropane .

- Melting point analysis : Compare observed mp (e.g., 45–46°C for related trifluoromethylphenols) to literature values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under acidic conditions?

- Methodological Answer : Conflicting data on acid stability may arise from:

- Protonation effects : The electron-withdrawing CF₃ group increases phenolic acidity (pKa ~6–7), accelerating ether cleavage under mild acid (e.g., HCl/MeOH).

- Mitigation : Use buffered conditions (pH >4) or replace propoxy with tert-butoxy for enhanced stability. Kinetic studies (UV-Vis monitoring at 270 nm) can quantify degradation rates .

- Cross-validation : Compare results with structurally analogous compounds (e.g., 3-Chloro-5-(trifluoromethyl)phenol) to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives with improved thermal stability?

- Methodological Answer :

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to identify vulnerable bonds (e.g., C–O in propoxy group).

- Thermogravimetric analysis (TGA) : Correlate computed bond dissociation energies (BDEs) with experimental decomposition temperatures.

- Substituent screening : Replace CF₃ with bulkier groups (e.g., pentafluorosulfanyl) to sterically shield the ether linkage .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?

- Methodological Answer :

- Matrix interference : Lipophilic CF₃ groups non-specifically bind to proteins. Use SPE cartridges (C18 phase) with methanol/water (70:30) elution for cleanup.

- Detection limits : LC-MS/MS with negative-ion ESI (m/z 220 → 161 transition) enhances sensitivity. Validate against deuterated internal standards (e.g., D₃-propoxy analogs) .

- Metabolite profiling : Incubate with liver microsomes (human/rat) and monitor for O-dealkylation products via high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.